molecular formula C14H11NO2S2 B3158329 Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate CAS No. 85716-86-5

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

Cat. No.: B3158329
CAS No.: 85716-86-5
M. Wt: 289.4 g/mol
InChI Key: CPFCEMRIQOSVSA-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol This compound is notable for its unique structure, which includes a thiophene ring substituted with an isothiocyanate group and a phenyl group

Preparation Methods

The synthesis of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as chloroform, under ambient temperature conditions

Chemical Reactions Analysis

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-isothiocyanato-3-thiophenecarboxylate
  • Methyl 3-isothiocyanato-5-methylthiophene-2-carboxylate
  • Ethyl 2-(4-fluorophenyl)-2-isothiocyanato-3-thiophenecarboxylate

These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical reactivity and applications .

Properties

IUPAC Name

ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-2-17-14(16)11-8-12(19-13(11)15-9-18)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFCEMRIQOSVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208196
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85716-86-5
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85716-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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